molecular formula C22H23FN4O3 B4459897 3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4459897
M. Wt: 410.4 g/mol
InChI Key: AWNSZGPJSPCAGL-UHFFFAOYSA-N
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Description

3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), affecting nucleotide synthesis and adenosine regulation . The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE stands out due to its unique combination of a piperazine ring and a quinazoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxobutan-2-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-2-19(27-20(28)17-5-3-4-6-18(17)24-22(27)30)21(29)26-13-11-25(12-14-26)16-9-7-15(23)8-10-16/h3-10,19H,2,11-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNSZGPJSPCAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 5
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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